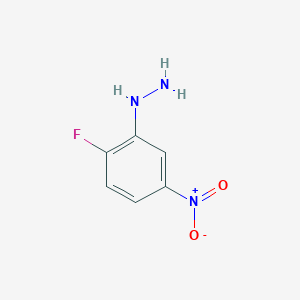

(2-Fluoro-5-nitrophenyl)hydrazine

説明

Significance of Arylhydrazine Derivatives in Synthetic Chemistry

Arylhydrazines are a class of organic compounds that have historically been indispensable in chemical synthesis and analysis. Their most prominent application is the Fischer indole (B1671886) synthesis, a robust and widely used method discovered in 1883 to produce the indole heterocycle from an arylhydrazine and an aldehyde or ketone under acidic conditions. acs.org Indole motifs are foundational structures in a vast number of biologically active compounds, including alkaloids, and are present in many pharmaceuticals, such as antimigraine drugs of the triptan class. acs.orgchemicalbook.com

The versatility of arylhydrazines extends beyond indole synthesis. They serve as key intermediates in the preparation of other heterocyclic systems and are used to generate aryl radicals for arylation reactions. Furthermore, the reaction of arylhydrazines with carbonyl compounds to form arylhydrazones is a fundamental transformation in organic chemistry. acs.org These hydrazones are not only precursors in the Fischer indole synthesis but are also stable compounds in their own right with various biological activities.

Modern advancements have continued to expand the utility of arylhydrazines. Palladium-catalyzed cross-coupling reactions, for instance, have been developed to synthesize N-arylhydrazones, further broadening the scope of accessible molecules. acs.org The ability to introduce various substituents onto the aromatic ring of the arylhydrazine allows chemists to fine-tune the electronic properties and steric environment, thereby directing reaction pathways and creating a diverse library of final products.

Research Context and Scope Pertaining to (2-Fluoro-5-nitrophenyl)hydrazine

The specific research interest in this compound lies in its potential as a precursor for doubly substituted indoles, namely those containing both fluorine and a nitro group. The incorporation of fluorine into pharmaceuticals is a major strategy used to enhance metabolic stability, binding affinity, and bioavailability. ossila.com Similarly, nitro-aromatic compounds are important intermediates in medicinal chemistry. Therefore, the ability to synthesize molecules like 7-fluoro-4-nitroindole from a single, readily available precursor is of considerable synthetic value.

The primary route for this transformation is the Fischer indole synthesis. acs.org The reaction of this compound with a suitable ketone or aldehyde would first form the corresponding hydrazone. Under acidic conditions, this intermediate is expected to undergo cyclization to yield a 7-fluoro-4-nitroindole derivative.

However, the presence of the strongly electron-withdrawing nitro group presents known challenges. Research on the Fischer indole synthesis using nitrophenylhydrazines has shown that such reactions can be difficult, sometimes resulting in low yields or decomposition due to the deactivation of the aromatic ring and the instability of the intermediates under harsh acidic and high-temperature conditions. google.com The reactivity of the this compound system is further modulated by the ortho-fluoro substituent. This highlights an active area of research: the development of milder reaction conditions and more effective catalysts to overcome these synthetic hurdles and efficiently produce these valuable fluorinated and nitrated indole products.

The unique electronic properties of the 2-fluoro-5-nitrophenyl scaffold are also demonstrated in related compounds. For example, the corresponding 2-fluoro-5-nitrophenyldiazonium salt has been investigated as a novel reagent for functionalizing alcohols, where the strong electron-withdrawing character of the substituents enables unique transformations. Current time information in Bangalore, IN. This underscores the rich and complex reactivity of this substitution pattern, positioning this compound as a compound of interest for chemists exploring new synthetic methodologies.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 106133-89-5 |

| Molecular Formula | C₆H₆FN₃O₂ |

| Molecular Weight | 171.13 g/mol |

| Appearance | No data available |

| Melting Point | No data available |

Structure

3D Structure

特性

IUPAC Name |

(2-fluoro-5-nitrophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3O2/c7-5-2-1-4(10(11)12)3-6(5)9-8/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHNVJCVEVNNBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30551191 | |

| Record name | (2-Fluoro-5-nitrophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106133-89-5 | |

| Record name | (2-Fluoro-5-nitrophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 5 Nitrophenyl Hydrazine

Preparative Routes from Precursor Compounds

The synthesis of (2-Fluoro-5-nitrophenyl)hydrazine often begins with the preparation of a key precursor, 2-Fluoro-5-nitroaniline (B1294389).

Selective Reduction of 2,4-Dinitrofluorobenzene to 2-Fluoro-5-nitroaniline

A common and effective method for synthesizing 2-Fluoro-5-nitroaniline is through the selective reduction of 2,4-Dinitrofluorobenzene. google.com This process is crucial as it selectively reduces one of the two nitro groups.

One established method involves treating 2,4-Dinitrofluorobenzene with iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. google.com This reaction selectively reduces the nitro group at the 2-position. The molar ratio of iron to 2,4-Dinitrofluorobenzene is typically between 2.5 and 4, while the acid is used in a proportion of 0.01 to 1 mole per mole of the starting material. google.com The reaction is generally carried out in an inert solvent at temperatures ranging from 60°C to the boiling point of the reaction mixture for a duration of 10 minutes to 2 hours. google.com

Another approach utilizes zinc powder in a mixture of ethanol (B145695) and water. guidechem.com The optimal conditions for this reaction are a temperature range of 50-60°C. guidechem.com This method has been reported to achieve a yield of up to 70.1%. guidechem.com

Catalytic hydrogenation is also a viable route. In one example, 2,4-Dinitrofluorobenzene was hydrogenated in a Parr hydrogenation reactor using powdered iron and a 5% rhodium on alumina (B75360) catalyst in a solvent system of ethanol, acetic acid, and water. prepchem.com This resulted in a product that was over 90% pure 2-Fluoro-5-nitroaniline. prepchem.com

It is important to note that other reducing agents, such as stannous chloride, have been used, but they can lead to a mixture of isomers, including 4-Fluoro-3-nitroaniline, which can complicate purification. google.com

Core Synthetic Pathways for this compound Formation

Once 2-Fluoro-5-nitroaniline is obtained, it can be converted to this compound through several synthetic pathways.

Diazotization of 2-Fluoro-5-nitroaniline Followed by Reduction

A classical and widely used method for synthesizing arylhydrazines is the diazotization of anilines followed by reduction. nih.gov In this process, 2-Fluoro-5-nitroaniline is first converted to a diazonium salt. This is typically achieved by treating the aniline (B41778) with a source of nitrous acid, such as sodium nitrite (B80452), in the presence of a strong acid like hydrochloric acid at low temperatures.

The resulting diazonium salt is then reduced to form the corresponding hydrazine (B178648). A common reducing agent for this step is sodium bisulfite. The general procedure involves adding the diazonium salt solution to a solution of sodium bisulfite. prepchem.com The intermediate hydrazinedisulfonate salt is then hydrolyzed with acid to yield the final hydrazine product. google.com While effective, this method often employs reagents like stannous chloride (SnCl₂), which is considered toxic. nih.gov

Direct Nucleophilic Substitution of Fluorine by Hydrazine on 2-Fluoro-5-nitrobenzene

Another significant pathway involves the direct nucleophilic aromatic substitution (SNAr) of a fluorine atom by hydrazine. In this case, the starting material would be 1,2-difluoro-4-nitrobenzene or a similar activated aryl fluoride (B91410). The strong electron-withdrawing nitro group facilitates the attack of the nucleophilic hydrazine on the carbon atom attached to the fluorine. nih.govmdpi.com

This reaction is often carried out using hydrazine hydrate (B1144303). nih.govresearchgate.net The reaction conditions can be critical, as high temperatures can lead to the formation of impurities. nih.gov Recent research has focused on developing more efficient and selective methods. For instance, the use of FeO(OH)@C nanoparticles as a catalyst has been shown to promote the hydrazine substitution of p-nitro-aromatic fluorides at low temperatures with high yields and selectivity. nih.gov

Reaction of Hydrazine Hydrate with Substituted Aromatic Esters under Reflux

The reaction of hydrazine hydrate with substituted aromatic esters can also be a route to form hydrazides, which can be precursors to hydrazines. While not a direct route to this compound, this method is relevant in the broader context of hydrazine synthesis. For example, reacting esters of pyrimidinoacetic acid with hydrazine hydrate in ethanol can lead to the formation of bicyclic heterocyclic systems containing a hydrazine moiety. researchgate.net The reaction often proceeds at room temperature, and prolonged heating can sometimes lead to the degradation of the pyrimidine (B1678525) ring. researchgate.net

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, temperature, reaction time, and the molar ratios of reactants and catalysts.

For the selective reduction of 2,4-Dinitrofluorobenzene, the choice of reducing agent and acid, as well as their molar ratios, significantly impacts the selectivity and yield. google.com For instance, using iron powder with acetic or hydrochloric acid provides good selectivity for the desired 2-Fluoro-5-nitroaniline. google.com

For the direct nucleophilic substitution reaction, the development of catalysts like FeO(OH)@C nanoparticles has allowed for milder reaction conditions, leading to higher selectivity and reduced impurity formation. nih.gov The amount of hydrazine hydrate used is also an important factor; typically, two equivalents are considered optimal to achieve a good yield. researchgate.net

The table below summarizes various reaction conditions and the resulting yields for the synthesis of 2-Fluoro-5-nitroaniline, a key precursor.

Table 1: Synthesis of 2-Fluoro-5-nitroaniline

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2,4-Dinitrofluorobenzene | Iron powder, Acetic acid or Hydrochloric acid, Inert solvent, 60°C to boiling | 2-Fluoro-5-nitroaniline | Good | google.com |

| 2,4-Dinitrofluorobenzene | Zinc powder, Ethanol/Water, 50-60°C | 2-Fluoro-5-nitroaniline | 70.1% | guidechem.com |

| 2,4-Dinitrofluorobenzene | Powdered iron, 5% Rhodium on alumina, Ethanol/Acetic acid/Water, Parr hydrogenation reactor | 2-Fluoro-5-nitroaniline | >90% pure | prepchem.com |

Influence of Solvent Systems (e.g., Ethanol, Methanol)

The choice of solvent is a critical parameter in the synthesis of this compound, impacting both the solubility of reactants and the stability of intermediates. The diazotization of 2-fluoro-5-nitroaniline is typically carried out in an aqueous acidic medium, often a mixture of hydrochloric acid and water, to facilitate the formation of the diazonium salt. However, the subsequent reduction step, where the diazonium salt is converted to the hydrazine, is often performed in the presence of an organic solvent. Alcohols such as ethanol and methanol (B129727) are commonly employed for this purpose.

Ethanol is a frequently used solvent in the reduction of diazonium salts. Its use in combination with water can be advantageous for dissolving the starting aniline derivative. doubtnut.com In the context of reducing nitroarenes, which is a related transformation, ethanol has been used as a hydrogen donor in the presence of a catalyst. researchgate.net For the synthesis of phenylhydrazines, the use of alcohol-water mixtures is common. prepchem.com

Methanol , another common alcoholic solvent, can also be utilized. In some chemical processes, methanol is preferred for its ability to dissolve a wide range of compounds. rsc.org However, when comparing the two, the selection often comes down to the specific solubility characteristics of the starting material and the intermediate salts, as well as the desired reaction temperature, given their different boiling points. For the reduction of nitroaromatic compounds, which shares similarities with the reduction of diazonium salts, both ethanol and methanol have been successfully employed. researchgate.net

The solvent system's polarity and its ability to solvate the ionic intermediates play a crucial role. A well-chosen solvent will ensure that the reactants remain in solution, promoting efficient reaction kinetics. The miscibility of the alcohol with the aqueous acid from the diazotization step is also a key consideration.

Table 1: Comparison of Common Solvents in Phenylhydrazine (B124118) Synthesis

| Solvent | Key Properties Relevant to Synthesis | General Observations in Related Syntheses |

| Ethanol | Good solvent for many organic compounds; miscible with water; can act as a hydrogen donor in some reductions. | Frequently used in the reduction of nitroarenes and in the synthesis of substituted anilines. doubtnut.comresearchgate.net |

| Methanol | High polarity; excellent solvent for a wide range of compounds; miscible with water. | Often chosen for its high solvating power. rsc.org |

| Water | Essential for the initial diazotization step to form the diazonium salt from the aniline precursor. | The primary medium for the diazotization of anilines. prepchem.comorgsyn.org |

Impact of Reaction Time and Temperature Parameters

The synthesis of this compound is highly sensitive to reaction time and temperature, with precise control being essential for maximizing yield and minimizing the formation of byproducts.

Temperature: The diazotization step is typically conducted at low temperatures, generally between 0°C and 5°C. prepchem.comgoogle.com This is crucial because diazonium salts are often unstable at higher temperatures and can decompose, leading to the formation of unwanted phenols and other impurities. Maintaining a low temperature throughout the addition of the nitrite solution is a standard and critical practice. orgsyn.org

For the subsequent reduction of the diazonium salt to the hydrazine, the temperature may be carefully increased. In some general procedures for phenylhydrazine synthesis, the reaction mixture is allowed to warm to room temperature or is gently heated to ensure the completion of the reduction. google.com However, excessive heat can lead to the degradation of the desired hydrazine product. The optimal temperature for the reduction step is a balance between achieving a reasonable reaction rate and preserving the integrity of the product. For instance, in the reduction of related compounds, temperatures can range from ambient to around 60-80°C, depending on the specific reducing agent used. google.comgoogle.com

Reaction Time: The duration of the reaction is another key variable. The diazotization is usually a rapid process, often completed within 10 to 30 minutes, provided the temperature is kept low. orgsyn.orggoogle.com The reduction step, however, may require a longer period, ranging from a few hours to an overnight reaction, to ensure complete conversion of the diazonium salt. prepchem.com The progress of the reaction should be monitored to determine the optimal reaction time and to avoid prolonged reaction times that could lead to the formation of degradation products.

Table 2: Typical Temperature and Time Parameters in Phenylhydrazine Synthesis

| Reaction Step | Parameter | Typical Range | Rationale |

| Diazotization | Temperature | 0 - 5 °C | To ensure the stability of the diazonium salt intermediate. prepchem.comorgsyn.orggoogle.com |

| Time | 10 - 30 minutes | Diazotization is generally a fast reaction at low temperatures. orgsyn.org | |

| Reduction | Temperature | 0 - 80 °C | Dependent on the reducing agent; requires careful optimization to balance reaction rate and product stability. google.comgoogle.com |

| Time | 1 - 24 hours | To ensure complete conversion of the diazonium salt to the hydrazine. prepchem.comgoogle.com |

Methodological Monitoring Techniques (e.g., Thin Layer Chromatography)

To ensure the successful synthesis of this compound, it is imperative to monitor the progress of the reaction. Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique for this purpose.

TLC allows for the qualitative analysis of the reaction mixture, enabling the chemist to track the consumption of the starting material (2-fluoro-5-nitroaniline) and the formation of the product (this compound). This is achieved by comparing the spots on the TLC plate of the reaction mixture with those of the starting material and, if available, a pure sample of the product.

Procedure: A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The choice of eluent is crucial and is determined by the polarity of the compounds to be separated. For aromatic amines and hydrazines, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is commonly used. The ratio of these solvents is adjusted to achieve good separation of the spots.

Visualization: After the eluent has moved up the plate, the plate is removed and dried. The spots can be visualized under UV light if the compounds are UV-active. Additionally, staining agents can be used to visualize the spots. For amines and hydrazines, specific staining agents can be employed. For instance, a solution of ninhydrin (B49086) can be used to visualize primary and secondary amines, which typically appear as colored spots. Another common general-purpose stain is potassium permanganate (B83412) solution.

By observing the disappearance of the starting material spot and the appearance and intensification of the product spot on the TLC plate, the reaction's progress can be effectively monitored. This allows for the determination of the reaction's endpoint, preventing unnecessarily long reaction times and the potential for byproduct formation.

Chemical Transformations and Reaction Mechanisms of 2 Fluoro 5 Nitrophenyl Hydrazine

Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) is a potent nucleophile and is central to many of the characteristic reactions of (2-Fluoro-5-nitrophenyl)hydrazine.

Condensation Reactions Leading to Hydrazone Formation

The primary reaction of the hydrazine moiety is its condensation with carbonyl compounds. Phenylhydrazine (B124118) and its substituted derivatives readily react with aldehydes and ketones to form the corresponding phenylhydrazones. This reaction is a classic method for the derivatization and characterization of carbonyl compounds. In the case of this compound, the nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to yield a stable (2-fluoro-5-nitrophenyl)hydrazone.

The reaction is typically catalyzed by a small amount of acid. discoveryjournals.org Studies on similar compounds, such as 4-nitrophenylhydrazine, show that these condensation reactions can proceed efficiently under various conditions, including in ethanol (B145695) with an acid catalyst or even under solvent-free conditions at room temperature, to produce hydrazones in good to excellent yields. discoveryjournals.org The electron-withdrawing nature of the nitro and fluoro groups on the phenyl ring can influence the nucleophilicity of the hydrazine and the stability of the resulting hydrazone.

Table 1: Hydrazone Formation via Condensation Reaction

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|---|---|---|

| This compound | Aldehyde (R-CHO) | (E/Z)-1-(Alkylidene)-2-(2-fluoro-5-nitrophenyl)hydrazine | Acid catalyst (e.g., Acetic Acid) in Ethanol |

General Covalent Bond Formation Capabilities

Beyond hydrazone formation, the hydrazine group is capable of forming a variety of other covalent bonds. Its nucleophilic character allows it to react with various electrophiles. For instance, phenylhydrazines can react with acylating agents to form hydrazides. Papain-catalyzed reactions have utilized substituted phenylhydrazines to synthesize N-blocked amino acid hydrazides. acs.org

Furthermore, phenylhydrazine can act as an initiator in radical reactions. It has been used for direct arene C-H arylation through a base-promoted homolytic aromatic substitution (BHAS) mechanism, which involves the formation of aryl radicals. nih.gov This indicates that the hydrazine moiety in this compound can also be expected to participate in similar covalent bond-forming radical processes. The hydrazine group is also known to bind to biological molecules, reacting readily with carbonyl groups found in various biomolecules. who.int

Transformations Involving the Nitro Group

The nitro group (-NO2) is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It is also a key site for chemical transformation, primarily through reduction.

Reduction Pathways to Amino Groups

The reduction of an aromatic nitro group to an amino group (-NH2) is a fundamental transformation in organic synthesis. This conversion dramatically alters the electronic properties of the molecule, turning a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com Several well-established methods are available for this reduction, all of which are applicable to this compound to produce 2-fluoro-5-aminophenylamine (4-fluoro-1,3-phenylenediamine). masterorganicchemistry.comwikipedia.org

Common reduction methods include:

Catalytic Hydrogenation: This is a widely used method employing hydrogen gas (H2) and a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO2), or Raney Nickel. wikipedia.orgcommonorganicchemistry.com Raney Nickel is often preferred when trying to avoid the dehalogenation of aromatic halides. commonorganicchemistry.com

Metal-Acid Systems: The use of easily oxidized metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH) is a classic and effective method for nitro group reduction. masterorganicchemistry.comgoogle.com The use of iron in the presence of an acid has been specifically cited for the selective reduction of one nitro group in 2,4-dinitrofluorobenzene to yield 2-fluoro-5-nitroaniline (B1294389). google.com

Other Reagents: Other reagents like sodium hydrosulfite, tin(II) chloride (SnCl2), and sodium sulfide (B99878) can also effect this transformation, sometimes offering greater chemoselectivity. wikipedia.orgscispace.com

Table 2: Common Reagents for Nitro Group Reduction

| Reagent System | Conditions | Product from this compound |

|---|---|---|

| H₂ / Pd/C | Varies (e.g., room temp, atmospheric pressure) | 4-Fluoro-1,3-phenylenediamine |

| Fe / HCl or AcOH | Heating | 4-Fluoro-1,3-phenylenediamine |

| Sn / HCl | Heating | 4-Fluoro-1,3-phenylenediamine |

| Zn / HCl or AcOH | Varies | 4-Fluoro-1,3-phenylenediamine |

Reactivity of the Fluoro-Substituent

The fluorine atom on the aromatic ring is generally a poor leaving group in nucleophilic aromatic substitution (SNAr) reactions. However, its reactivity is dramatically enhanced by the presence of strong electron-withdrawing groups, such as the nitro group, positioned ortho or para to it.

Nucleophilic Substitution Reactions at the Fluorinated Position

In this compound, the nitro group is para to the fluorine atom. This arrangement strongly activates the carbon atom attached to the fluorine towards nucleophilic attack. This principle is demonstrated in the reactivity of the related compound, 2-fluoro-5-nitrophenyldiazonium tetrafluoroborate, which serves as a novel Sanger-type reagent. nih.govnih.gov

In this system, the exceptionally strong electron-withdrawing character of the diazonium group (and similarly the nitro group) enables nucleophilic aromatic substitution of the fluorine atom even with weak nucleophiles like primary and secondary alcohols. nih.govnih.gov This reaction proceeds under mild, base-free conditions, which is a significant advantage. nih.gov The mechanism involves the attack of the nucleophile on the carbon bearing the fluorine, forming a Meisenheimer complex intermediate, which then collapses by expelling the fluoride (B91410) ion to give the substituted product. This reactivity makes this compound and its derivatives useful for introducing the 4-nitro-2-hydrazinylphenyl moiety onto various nucleophilic substrates.

Aromatic Ring Reactivity and Substitution Patterns of this compound

The reactivity of the aromatic ring in this compound is governed by the complex interplay of the electronic properties of its three substituents: the hydrazine group (-NHNH₂), the fluorine atom (-F), and the nitro group (-NO₂). These groups collectively influence the electron density of the benzene (B151609) ring and determine the position of any subsequent chemical transformations.

Influence of Substituents on Electrophilic Reactivity

Electrophilic aromatic substitution is a fundamental reaction class for benzene and its derivatives. The rate and orientation of these reactions are dictated by the nature of the substituents already present on the ring. Substituents are broadly classified as either activating (electron-donating) or deactivating (electron-withdrawing).

The aromatic ring of this compound contains one activating group and two deactivating groups.

Hydrazine Group (-NHNH₂): The hydrazine group, attached at C1, is a strong activating group. The nitrogen atom adjacent to the ring possesses a lone pair of electrons that can be donated into the aromatic π-system through a resonance effect (+R). This donation increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to attack by electrophiles.

Nitro Group (-NO₂): The nitro group at C5 is a powerful deactivating group. It withdraws electron density from the aromatic ring through both a strong inductive effect (-I) and a strong resonance effect (-R). libretexts.orgminia.edu.eg This withdrawal significantly reduces the ring's nucleophilicity, making it much less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, making the nitro group a meta-director. minia.edu.eg

The combined influence of these three substituents renders the aromatic ring of this compound significantly deactivated towards electrophilic attack. The potent electron-withdrawing effects of the nitro and fluoro groups largely overcome the activating effect of the hydrazine moiety, resulting in a system that is generally resistant to classical electrophilic substitution reactions.

Table 1: Electronic Effects of Substituents on the Aromatic Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| Hydrazine (-NHNH₂) | C1 | Weakly -I | Strongly +R | Activating | Ortho, Para |

| Fluorine (-F) | C2 | Strongly -I | Weakly +R | Deactivating | Ortho, Para |

| Nitro (-NO₂) | C5 | Strongly -I | Strongly -R | Strongly Deactivating | Meta |

Directed Functionalization Considerations

When considering the functionalization of this compound via electrophilic substitution, the directing effects of the existing substituents must be analyzed. These effects can either reinforce one another or be antagonistic. msu.edu In this molecule, the directing influences are largely in opposition.

The available positions for substitution are C3, C4, and C6.

Hydrazine group (-NHNH₂ at C1) directs incoming electrophiles to its ortho positions (C2, C6) and para position (C4).

Fluorine atom (-F at C2) directs to its ortho positions (C1, C3) and para position (C5).

Nitro group (-NO₂ at C5) directs to its meta positions (C2, C4, C6).

An analysis of the potential sites for electrophilic attack reveals a complex pattern of activation and deactivation:

Position C3: This site is ortho to the fluorine (a deactivating, ortho-para director) and meta to both the hydrazine and nitro groups. The directing influence from fluorine is weak.

Position C4: This site is para to the strongly activating hydrazine group, making it the most electronically enriched position. However, it is also meta to the deactivating fluorine and ortho to the powerfully deactivating nitro group. The influence of the nitro group at the adjacent position creates significant deactivation and potential steric hindrance.

Position C6: This position is ortho to the activating hydrazine group but meta to the deactivating fluorine and meta to the deactivating nitro group.

Due to this low reactivity towards electrophiles, alternative functionalization strategies are often employed. The molecule is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . The presence of the electron-withdrawing nitro group in the para position relative to the fluorine atom strongly activates the C-F bond towards attack by nucleophiles. msu.eduresearchgate.net This pathway allows for the displacement of the fluoride ion, providing a reliable method for introducing a wide range of functional groups at the C2 position. Research on related compounds, such as 2-fluoro-5-nitrophenyldiazonium, confirms the exceptional reactivity at the fluorine-bearing carbon towards nucleophiles, enabling reactions even under neutral or acidic conditions. nih.govnih.gov Therefore, for practical synthesis, directed functionalization overwhelmingly favors nucleophilic rather than electrophilic substitution pathways.

Table 2: Analysis of Directing Effects for Electrophilic Substitution

| Position for Attack | Influence from -NHNH₂ (C1) | Influence from -F (C2) | Influence from -NO₂ (C5) | Predicted Outcome |

| C3 | Meta (unfavored) | Ortho (favored) | Meta (favored) | Possible, but ring is deactivated |

| C4 | Para (strongly favored) | Meta (unfavored) | Ortho (strongly unfavored) | Highly unlikely due to strong deactivation from adjacent NO₂ |

| C6 | Ortho (favored) | Meta (unfavored) | Meta (favored) | Possible, but less activated than C4 |

Derivatization Strategies and Complex Compound Synthesis Utilizing 2 Fluoro 5 Nitrophenyl Hydrazine

Synthesis of Heterocyclic Frameworks

The hydrazine (B178648) moiety of (2-Fluoro-5-nitrophenyl)hydrazine is a key functional group for the construction of nitrogen-containing heterocycles. Its two adjacent nitrogen atoms serve as nucleophiles, readily participating in cyclization reactions with appropriate electrophilic partners to form stable ring systems.

The synthesis of triazolinone rings represents a significant transformation of arylhydrazines. A plausible synthetic pathway involves the initial condensation of this compound with an α-keto acid, such as pyruvic acid. This reaction would form a hydrazone intermediate. Subsequent treatment of this intermediate with a cyclizing agent like phosphoryl azide could induce an intramolecular cyclization, leading to the formation of the desired triazolinone ring. This strategy provides a direct route to highly functionalized heterocyclic systems.

Table 1: Plausible Reaction Scheme for Triazolinone Synthesis

| Reactant 1 | Reactant 2 | Key Reagent | Product Class |

|---|---|---|---|

| This compound | Pyruvic acid | Phosphoryl azide | Triazolinone derivative |

The 1,2,4-triazole scaffold is a common motif in pharmacologically active compounds. This compound is a versatile precursor for the synthesis of these derivatives through several established methods. chemmethod.comnih.govnih.govijsr.net One common approach is the reaction of the hydrazine with compounds containing a carbon-nitrogen triple bond, such as nitriles or cyanamides, often catalyzed by a base or acid. Another effective method involves the cyclocondensation of the hydrazine with acylhydrazides or thioamides. These reactions typically proceed through the formation of a hydrazone or a similar intermediate, followed by an intramolecular cyclization and dehydration or elimination to yield the aromatic 1,2,4-triazole ring. globalresearchonline.net

Introduction of Diverse Functional Groups

Beyond its use in forming heterocyclic cores, this compound can be modified to introduce a variety of functional groups at its nitrogen centers or on the aromatic ring. These modifications are crucial for fine-tuning the electronic and steric properties of the final molecules.

The nitrogen atoms of the hydrazine group are nucleophilic and can be subjected to alkylation and haloalkylation. A selective and efficient method for alkylating hydrazine derivatives involves the formation of a nitrogen dianion. organic-chemistry.orgd-nb.info This can be achieved by treating a protected form of the hydrazine with a strong base like n-butyllithium at low temperatures. organic-chemistry.org The resulting highly reactive dianion can then be treated with an alkyl halide (e.g., methyl iodide, benzyl bromide) to introduce alkyl groups. organic-chemistry.orgorganic-chemistry.org This methodology allows for controlled mono- or di-alkylation, providing access to a wide range of N-substituted hydrazine derivatives. organic-chemistry.org A similar approach can be envisioned for haloalkylation using appropriate haloalkyl halides.

Table 2: General Scheme for Selective Alkylation of Hydrazine Moiety

| Substrate | Reagents | Electrophile | Product |

|---|---|---|---|

| Protected this compound | 1. n-Butyllithium 2. Alkyl Halide (R-X) | R+ | N-alkylated derivative |

Further functionalization of the aromatic ring of this compound can be achieved through electrophilic aromatic substitution, such as halogenation. researchgate.netmasterorganicchemistry.com However, the existing substituents—the fluorine atom and the nitro group—are both electron-withdrawing and thus deactivate the ring towards electrophilic attack. msu.edulibretexts.org Consequently, forcing conditions and a strong Lewis acid catalyst (e.g., FeCl₃ for chlorination, FeBr₃ for bromination) are typically required. masterorganicchemistry.com The directing effects of the current substituents must also be considered: the fluorine atom is an ortho, para-director, while the nitro group is a meta-director. This would lead to a mixture of products, with the incoming halogen likely substituting at positions ortho to the fluorine and meta to the nitro group.

The nitro group on the aromatic ring offers a synthetic handle for introducing an amino group, which can then be further functionalized. The reduction of an aromatic nitro group to a primary amine is a well-established and highly efficient transformation. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or metals in acidic media (e.g., iron, tin, or zinc in the presence of HCl).

Once the nitro group is reduced to form 4-fluoro-3-hydrazinylaniline, the newly introduced amino group can readily undergo amination or sulfonamidation reactions. For instance, treatment with a sulfonyl chloride (R-SO₂Cl) in the presence of a base like pyridine results in the formation of a sulfonamide linkage (-NHSO₂R). This derivatization is a common strategy in medicinal chemistry to introduce functional groups that can modulate the biological activity and physicochemical properties of the molecule.

Synthesis of Fluorinated Aldimines

The synthesis of fluorinated aldimines, specifically hydrazones, from this compound is a key derivatization strategy. This process typically involves the condensation reaction between the hydrazine and a suitable aldehyde. The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amino group of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the imine, in this case, a hydrazone.

The general synthetic route involves reacting equimolar amounts of this compound with an aromatic aldehyde. The choice of solvent and catalyst can influence the reaction rate and yield. Protic solvents like ethanol (B145695) or methanol (B129727) are commonly employed, and the reaction can be catalyzed by the addition of a small amount of acid, such as a few drops of concentrated sulfuric acid, to facilitate the dehydration step. The reaction mixture is often stirred at room temperature or heated under reflux to drive the reaction to completion.

For instance, the condensation of a substituted phenylhydrazine (B124118), such as p-nitrophenylhydrazine, with various aromatic aldehydes has been shown to proceed efficiently. discoveryjournals.org These reactions can be carried out under solvent-free conditions using mechanochemical methods, which are environmentally benign and can lead to shorter reaction times and high yields. discoveryjournals.org In a typical solvent-based procedure, the reactants are dissolved in a suitable solvent and stirred for a period ranging from a few hours to several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC). discoveryjournals.orgmdpi.com Upon completion, the resulting fluorinated aldimine product often precipitates from the reaction mixture and can be isolated by filtration, followed by washing and recrystallization to obtain the pure compound.

The electronic nature of the substituents on the aromatic aldehyde can affect the reactivity of the carbonyl group and, consequently, the reaction rate. Electron-withdrawing groups on the aldehyde can enhance the electrophilicity of the carbonyl carbon, potentially leading to faster reaction times. The formation of the hydrazone product can be confirmed using various spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, which will show the characteristic C=N stretching frequency, and nuclear magnetic resonance (NMR) spectroscopy, which will show the characteristic chemical shift for the imine proton (-N=CH-). discoveryjournals.org

Below is a representative table detailing the synthesis of a fluorinated aldimine from this compound and a generic aromatic aldehyde.

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Reaction Conditions | Product |

| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | Ethanol | H₂SO₄ (catalytic amount) | Reflux, 4-6 hours | (E/Z)-1-((2-Fluoro-5-nitrophenyl)imino)methyl)benzene |

Spectroscopic and Structural Characterization Methodologies for 2 Fluoro 5 Nitrophenyl Hydrazine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule. In the case of derivatives of (2-Fluoro-5-nitrophenyl)hydrazine, such as hydrazones, the chemical shifts (δ) and coupling constants (J) of the aromatic and hydrazone protons are of particular interest.

For instance, in hydrazone derivatives, the aromatic protons typically appear in the downfield region of the spectrum, generally between 6.5 and 8.5 ppm. The exact chemical shifts are influenced by the electronic effects of the substituents on the phenyl ring, namely the electron-withdrawing nitro group and the electronegative fluorine atom. The nitro group, being a strong de-shielding group, will cause protons ortho and para to it to resonate at a lower field (higher ppm values). The fluorine atom also exerts a de-shielding effect, further influencing the chemical shifts of adjacent protons.

The coupling between adjacent protons provides valuable structural information. For example, the protons on the phenyl ring will exhibit splitting patterns (e.g., doublets, triplets, doublets of doublets) depending on the number of neighboring protons, with coupling constants typically in the range of 2-9 Hz for ortho, meta, and para couplings. The NH proton of the hydrazine (B178648) moiety often appears as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Table 1: Illustrative ¹H NMR Data for a Representative Hydrazone Derivative of this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (ortho to NO₂) | 8.25 | d | 2.5 |

| Aromatic H (meta to NO₂) | 7.80 | dd | 9.0, 2.5 |

| Aromatic H (ortho to F) | 7.20 | t | 9.0 |

| Hydrazone CH | 8.10 | s | - |

| Hydrazine NH | 11.50 | s | - |

Note: This data is illustrative and based on typical values for similar structures. Actual values may vary.

¹⁹F NMR Signal Interpretation for Fluoro-Substituents

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. The chemical shift of the fluorine atom in this compound and its derivatives is indicative of its electronic environment. The large chemical shift range of ¹⁹F NMR makes it an excellent tool for detecting subtle changes in the molecular structure.

The fluorine atom in the 2-position of the phenyl ring is expected to show a signal in a specific region of the ¹⁹F NMR spectrum. The exact chemical shift will be influenced by the electronic effects of the nitro and hydrazine substituents. The electron-withdrawing nitro group at the 5-position will have a significant effect on the electron density around the fluorine atom.

Furthermore, the ¹⁹F signal will likely appear as a multiplet due to coupling with neighboring protons on the aromatic ring, specifically the proton at the 3-position (ortho coupling) and the proton at the 6-position (meta coupling). The magnitude of these coupling constants (JHF) provides further structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides information about the conjugated systems and the presence of chromophores.

Analysis of Electronic Transitions

The UV-Vis spectrum of this compound and its derivatives is expected to exhibit absorption bands corresponding to π→π* and n→π* electronic transitions. The phenyl ring, the nitro group, and the hydrazine moiety all contain π electrons and non-bonding (n) electrons that can be excited to higher energy anti-bonding orbitals.

The presence of the nitro group, a strong chromophore, conjugated with the phenyl ring, typically results in a strong absorption band in the UV region. The fluorine substituent and the hydrazine group will also influence the energy of these transitions, leading to shifts in the absorption maxima (λmax). The formation of hydrazone derivatives can further extend the conjugated system, often resulting in a bathochromic (red) shift of the absorption bands to longer wavelengths.

Table 2: Expected Electronic Transitions for this compound

| Transition | Wavelength Range (nm) | Chromophore |

| π→π | 250-350 | Phenyl ring, Nitro group |

| n→π | 350-450 | Nitro group, Hydrazine |

Note: These are general ranges and the exact λmax values will depend on the specific derivative and solvent used.

Single-Crystal X-ray Diffraction Analysis

Determination of Anisotropic Displacement Parameters

The size and shape of these ellipsoids indicate the direction and magnitude of atomic vibrations. For a planar molecule like 2-fluoro-5-nitroaniline (B1294389), the ADPs can reveal important details about molecular motion. For instance, atoms in the aromatic ring are expected to have ellipsoids that are elongated perpendicular to the plane of the ring, indicating out-of-plane vibrations. The ADPs for the fluorine and the oxygen atoms of the nitro group are also of particular interest as they can indicate rotational or librational movements of these substituents. Analysis of ADPs is crucial for a complete understanding of the dynamic behavior of the molecule within the crystal.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

In the crystal structure of 2-fluoro-5-nitroaniline, both intramolecular and intermolecular hydrogen bonds are observed. An intramolecular N—H⋯F hydrogen bond is a key feature. The crystal packing is further stabilized by intermolecular C—H⋯O and N—H⋯O hydrogen bonds, which form double chains within the crystal lattice.

A summary of potential intermolecular interactions is presented in the interactive table below.

| Interaction Type | Donor | Acceptor | Potential in this compound |

| Hydrogen Bond | N-H (hydrazine) | O (nitro) | High |

| Hydrogen Bond | N-H (hydrazine) | F (fluoro) | Moderate |

| Hydrogen Bond | C-H (aromatic) | O (nitro) | High |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Moderate to High |

Assessment of Crystallographic Data Precision

The precision of crystallographic data is paramount for an accurate description of the molecular and crystal structure. While specific crystallographic data for this compound is not available, the data reported for its precursor, 2-fluoro-5-nitroaniline, can serve as an example of the parameters used to assess this precision. researchgate.net

Key indicators of precision in a crystal structure determination include the R-factor (or R-value), the goodness-of-fit (S), and the resolution of the diffraction data. For 2-fluoro-5-nitroaniline, the reported R-factor [R(F² > 2σ(F²))] is 0.038, and the weighted R-factor (wR(F²)) is 0.106, with a goodness-of-fit (S) of 1.09. researchgate.net These values indicate a reliable and well-refined crystal structure. The data was collected to a maximum resolution of θ = 25.0°. researchgate.net

The following table provides an example of crystallographic data parameters and their typical values for a well-refined structure, based on the data for 2-fluoro-5-nitroaniline.

| Parameter | Description | Example Value (for 2-fluoro-5-nitroaniline) |

| Crystal System | The crystal system to which the compound belongs. | Monoclinic |

| Space Group | The symmetry of the crystal lattice. | P2₁/n |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 12.1967 (9), b = 3.7559 (2), c = 14.4539 (10) |

| β (°) | The angle of the unit cell. | 102.143 (3) |

| V (ų) | The volume of the unit cell. | 647.31 (7) |

| Z | The number of molecules in the unit cell. | 4 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.038 |

| wR(F²) | A weighted R-factor based on the square of the structure factors. | 0.106 |

| Goodness-of-Fit (S) | A measure of the quality of the refinement, should be close to 1. | 1.09 |

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid, simple, and sensitive method for qualitative analysis. researchgate.net It is widely used to check the purity of a sample and to follow the course of a chemical reaction. researchgate.net For a compound like this compound, which is colored (typically yellow or orange), visualization is straightforward.

A typical TLC procedure involves spotting a dilute solution of the sample onto a silica (B1680970) gel plate and developing it in a chamber containing an appropriate solvent system (eluent). The choice of eluent is critical and is determined by the polarity of the compound. For moderately polar compounds like phenylhydrazines, a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is commonly used. The ratio of these solvents is adjusted to achieve a retention factor (Rf) value ideally between 0.3 and 0.7 for the compound of interest.

The following interactive table outlines a hypothetical TLC system for this compound based on general principles for similar compounds.

| Parameter | Description | Typical Conditions |

| Stationary Phase | The adsorbent coated on the TLC plate. | Silica gel 60 F₂₅₄ |

| Mobile Phase (Eluent) | The solvent system used to develop the plate. | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | The method used to see the spots on the TLC plate. | Visible color, UV light (254 nm) |

| Retention Factor (Rf) | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. | Compound- and eluent-dependent |

Column Chromatography for Purification

Column chromatography is a preparative technique used to purify chemical compounds from a mixture. This method is essential for obtaining pure this compound after its synthesis. The principles are similar to TLC, but on a larger scale.

In a typical column chromatography procedure, a glass column is packed with a stationary phase, usually silica gel. The crude sample is loaded onto the top of the column, and the eluent is passed through the column. The components of the mixture travel down the column at different rates depending on their polarity and their interactions with the stationary phase. Fractions are collected at the bottom of the column, and those containing the pure compound are combined.

For the purification of nitroaromatic compounds, a gradient elution is often employed, where the polarity of the eluent is gradually increased over time. For instance, in the purification of a product from a reaction involving 2-fluoro-5-nitrobenzaldehyde (B1301997), a derivative of the parent compound of interest, column chromatography on silica gel with an ether-hexane eluent was used. researchgate.net

A general procedure for the column chromatographic purification of this compound is outlined in the interactive table below.

| Step | Description | Typical Implementation |

| Column Packing | Preparing the chromatography column. | Slurry packing of silica gel in a non-polar solvent (e.g., hexane). |

| Sample Loading | Applying the crude product to the column. | The sample is dissolved in a minimal amount of solvent and carefully added to the top of the silica gel. |

| Elution | Passing the mobile phase through the column. | Starting with a low polarity eluent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). |

| Fraction Collection | Collecting the eluting solvent in separate tubes. | Fractions are collected and analyzed by TLC to identify those containing the pure product. |

Advanced Applications of 2 Fluoro 5 Nitrophenyl Hydrazine in Organic Synthesis and Materials Science

Role as a Versatile Intermediate in Multi-Step Organic Transformations

(2-Fluoro-5-nitrophenyl)hydrazine serves as a pivotal intermediate in a variety of multi-step organic transformations, most notably in the synthesis of heterocyclic compounds. The presence of the hydrazine (B178648) moiety, coupled with the activating and directing effects of the fluoro and nitro substituents, allows for a range of chemical manipulations.

One of the most prominent applications of substituted phenylhydrazines is in the Fischer indole (B1671886) synthesis , a powerful method for constructing the indole nucleus. wikipedia.orgmdpi.com In this reaction, this compound is condensed with a ketone or aldehyde under acidic conditions to form a phenylhydrazone. This intermediate then undergoes a acs.orgacs.org-sigmatropic rearrangement, followed by the elimination of ammonia, to yield a substituted indole.

The general mechanism of the Fischer indole synthesis is outlined below:

Reaction of the phenylhydrazine (B124118) with a carbonyl compound to form a phenylhydrazone.

Tautomerization of the phenylhydrazone to its enamine isomer.

A acs.orgacs.org-sigmatropic rearrangement of the enamine.

Loss of an amine and subsequent cyclization and deprotonation to form the final indole.

This reaction is highly versatile and allows for the introduction of a wide range of substituents onto the indole ring, depending on the choice of the starting hydrazine and carbonyl compound.

Precursor for Complex Organic Molecules with Specific Functionalities

The indole scaffold, readily accessible from this compound, is a core structure in a vast number of natural products and biologically active molecules. The fluorine and nitro groups on the indole ring, derived from the starting hydrazine, provide handles for further functionalization, enabling the synthesis of complex organic molecules with specific properties.

For instance, the nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into other functional groups. The fluorine atom can also be displaced by nucleophiles or participate in cross-coupling reactions, further expanding the molecular diversity that can be achieved. This strategic placement of functional groups is crucial for tuning the biological activity and physicochemical properties of the target molecules.

Utilization in the Synthesis of Pharmaceutical Precursors

The indole nucleus is a common motif in many pharmaceuticals, and the Fischer indole synthesis is a key strategy for their production. Substituted phenylhydrazines are therefore critical precursors in the pharmaceutical industry. wikipedia.org A prominent example is the synthesis of the triptan class of anti-migraine drugs, which are 5-HT receptor agonists. acs.orgmdma.ch

While specific syntheses of commercial drugs using this compound are proprietary, the general synthetic route to triptan analogues illustrates its potential. For example, the synthesis of sumatriptan (B127528) and avitriptan (B195663) involves the Fischer indole cyclization of a substituted phenylhydrazine with a suitable aldehyde or ketone. mdma.chclockss.orgacs.org By employing this compound, novel triptan analogues with modified pharmacological profiles could potentially be developed. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can be a precursor to other functionalities.

The synthesis of N-substituted indole hydrazones has also been explored for the development of potential antiplatelet agents. nih.gov The reaction of substituted indole-3-carboxaldehydes with various phenylhydrazines yields these target compounds, highlighting another avenue for the application of this compound in medicinal chemistry.

Application in the Development of Agrochemical Intermediates

The development of novel herbicides and other agrochemicals often relies on the synthesis of heterocyclic compounds with specific substitution patterns. Pyrazole-based compounds, for instance, are a well-established class of herbicides. The synthesis of these molecules frequently involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a related precursor.

Research has shown the synthesis of novel picolinic acid herbicides containing a pyrazole (B372694) moiety. google.comresearchgate.net In these syntheses, a substituted hydrazine is a key building block for the formation of the pyrazole ring. This compound, with its specific substitution pattern, can be envisioned as a valuable precursor for a new generation of fluorinated and nitrated pyrazole-containing herbicides. The presence of a fluorine atom in an agrochemical can often lead to increased efficacy and metabolic stability.

Furthermore, a patent for the synthesis of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b] wikipedia.orgmdpi.comoxazin-6-yl)isoindoline-1,3-diones, a class of herbicides, starts from 5-fluoro-2-nitrophenol, a compound that can be synthesized from precursors like this compound. nih.gov This underscores the importance of this chemical scaffold in the agrochemical industry.

Contributions to Materials Science: Synthesis of Novel Functional Materials

The unique electronic properties of this compound also make it an attractive starting material for the synthesis of functional materials, particularly dyes with interesting optical properties. The combination of an electron-donating hydrazine group and an electron-withdrawing nitro group on an aromatic ring is a classic design for creating "push-pull" chromophores.

One potential application is in the synthesis of azo dyes . Azo compounds are characterized by the -N=N- functional group and are widely used as colorants. They can be synthesized through various methods, including the condensation of hydrazines with quinones. wikipedia.org By reacting this compound with a suitable quinone, a novel azo dye with specific spectral properties could be obtained.

Furthermore, the "push-pull" nature of molecules derived from this compound makes them candidates for solvatochromic dyes . These are compounds that change color in response to the polarity of the solvent. orientjchem.orgmdpi.com This property is highly desirable for applications in chemical sensing and as probes for studying chemical environments. The intramolecular charge transfer from the donor (hydrazine or its derivative) to the acceptor (nitro group) is sensitive to the solvent's polarity, leading to a shift in the absorption spectrum. The fluorine atom can further modulate these electronic properties.

While specific research on functional materials derived directly from this compound is not extensively documented in publicly available literature, the fundamental principles of chromophore design strongly suggest its potential in this area.

Computational Chemistry and Theoretical Investigations of 2 Fluoro 5 Nitrophenyl Hydrazine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules. For (2-Fluoro-5-nitrophenyl)hydrazine, these calculations can elucidate the distribution of electrons and energy levels of molecular orbitals, which are fundamental to its chemical behavior.

The electronic properties of this compound are significantly influenced by the substituents on the benzene (B151609) ring. The fluorine atom and the nitro group are both strongly electron-withdrawing, which modulates the electron density of the aromatic system and the hydrazine (B178648) moiety.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. A smaller gap suggests higher reactivity.

For the related compound, 2-fluoro-5-nitroaniline (B1294389), DFT calculations have determined the HOMO-LUMO gap to be approximately 3.874 eV. researchgate.net It is expected that this compound would have a similar energy gap. The HOMO is likely to be localized on the hydrazine group and the benzene ring, while the LUMO is expected to be centered on the nitro group, a characteristic feature of nitroaromatic compounds.

Interactive Table: Calculated Electronic Properties of this compound (Estimated)

| Property | Estimated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.7 eV |

| HOMO-LUMO Gap | 3.8 eV |

| Dipole Moment | ~4.5 D |

Note: These values are estimated based on data from analogous compounds like 2-fluoro-5-nitroaniline and may vary depending on the computational method and basis set used.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. For this compound, the MEP would show regions of negative potential (red) around the oxygen atoms of the nitro group and the nitrogen atoms of the hydrazine group, indicating their nucleophilic character. Regions of positive potential (blue) would be expected around the hydrogen atoms of the hydrazine group and parts of the aromatic ring, highlighting their electrophilic character.

Prediction of Reactivity and Reaction Pathways via Molecular Modeling

The electronic structure analysis provides a foundation for predicting the reactivity of this compound. The presence of strong electron-withdrawing groups deactivates the benzene ring towards electrophilic substitution. Conversely, these groups activate the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

The hydrazine moiety is a potent nucleophile and can participate in various reactions, such as the formation of hydrazones through condensation with aldehydes and ketones. discoveryjournals.org The nucleophilicity of the terminal nitrogen atom of the hydrazine group would be somewhat reduced due to the electron-withdrawing effect of the 2-fluoro-5-nitrophenyl group.

Molecular modeling can be employed to simulate reaction pathways, for instance, in cyclocondensation reactions similar to those observed for 2-fluoro-5-nitrobenzaldehyde (B1301997). researchgate.net Such studies can help in identifying the most probable reaction mechanisms and predicting the structure of the resulting products.

Conformational Analysis and Stability Studies

This compound can exist in different spatial arrangements or conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

A key structural feature in this molecule is the potential for intramolecular hydrogen bonding. A hydrogen bond can form between one of the hydrogen atoms of the hydrazine group and the ortho-fluorine atom. This interaction would stabilize the conformation where the N-H bond is oriented towards the fluorine atom. A similar intramolecular N-H···F hydrogen bond has been observed in the crystal structure of 2-fluoro-5-nitroaniline. researchgate.net

The rotation around the C-N bond of the hydrazine group would also lead to different conformers. The relative stability of these conformers would be determined by a balance of steric hindrance and electronic interactions.

Interactive Table: Key Geometric Parameters of this compound (Estimated)

| Parameter | Estimated Value |

| C-F Bond Length | 1.35 Å |

| C-NO2 Bond Length | 1.47 Å |

| C-N (hydrazine) Bond Length | 1.40 Å |

| N-N Bond Length | 1.45 Å |

| Dihedral Angle (C-C-N-N) | ~0° or ~180° |

Note: These values are estimations based on crystal structure data of 2-fluoro-5-nitroaniline and related compounds. researchgate.net

The most stable conformer is likely to be planar or nearly planar to maximize electronic conjugation, with the intramolecular hydrogen bond playing a crucial role in its stability.

Future Perspectives and Emerging Research Directions for 2 Fluoro 5 Nitrophenyl Hydrazine

Development of Greener and More Efficient Synthetic Routes

The traditional synthesis of arylhydrazines often involves methods that are not environmentally benign, such as the reduction of diazonium salts with toxic reagents like stannous chloride. Current time information in Vanderburgh County, US. Future research is increasingly focused on developing greener and more efficient synthetic routes to compounds like (2-Fluoro-5-nitrophenyl)hydrazine.

One promising area is the application of flow chemistry . This technology offers significant advantages over batch processing, including enhanced safety, better heat and mass transfer, and improved reproducibility, particularly for exothermic reactions like nitration. researchgate.neteuropa.eu The synthesis of related fluorinated compounds has already been successfully demonstrated using flow chemistry, suggesting its potential for the nitration steps in the synthesis of precursors to this compound. ucd.ieguidechem.com By optimizing reaction conditions in continuous flow reactors, it is possible to achieve higher yields and purity while minimizing waste and the use of hazardous reagents. ucd.ie

Another key aspect of greener synthesis is the reduction or elimination of volatile organic solvents. Mechanochemistry , or solvent-free synthesis, has been successfully employed for the preparation of p-nitrophenyl hydrazones. tandfonline.comdiscoveryjournals.org This technique, which involves grinding solid reactants together, can lead to shorter reaction times, simpler work-up procedures, and the formation of pure, unsolvated products. discoveryjournals.org Exploring mechanochemical routes for the synthesis of this compound and its derivatives is a significant future direction.

Biocatalysis represents another frontier for the green synthesis of fluorinated compounds. While not yet applied directly to this compound, engineered enzymes have shown remarkable stereoselectivity in the synthesis of fluorinated cyclopropanes, highlighting the potential of biocatalytic methods for creating complex fluorinated molecules. nih.govutdallas.edu The development of enzymes capable of regioselective fluorination or amination could revolutionize the synthesis of this and other similar compounds.

Finally, the use of heterogeneous catalysts is a cornerstone of green chemistry. An efficient method for the synthesis of arylhydrazines from p-nitro-aryl fluorides has been developed using FeO(OH)@C nanoparticles as a catalyst. nih.gov This process is highly selective and proceeds under mild conditions, offering a more sustainable alternative to traditional methods. nih.gov Future research will likely focus on adapting and optimizing such catalytic systems for the specific synthesis of this compound.

Exploration of Unconventional Chemical Transformations

The reactivity of this compound and its derivatives opens the door to a wide range of unconventional chemical transformations. The hydrazine (B178648) moiety can serve as a source of aryl radicals under mild oxidative conditions, which can then participate in various C-C and C-heteroatom bond-forming reactions. tandfonline.comresearchgate.net

Radical arylation reactions are a particularly promising area. Arylhydrazines have been used to generate aryl radicals for the regioselective arylation of anilines and phenols. nih.gov This methodology could be extended to this compound, allowing for the synthesis of complex biaryl structures. Furthermore, the conversion of the hydrazine to a diazonium salt, such as 2-fluoro-5-nitrophenyldiazonium, provides a versatile intermediate for a host of transformations. nih.govnih.gov These diazonium salts can undergo radical C-H activation and cyclization, as well as palladium-catalyzed cross-coupling reactions. nih.govnih.gov

Photoredox catalysis offers another avenue for novel transformations. Phenylhydrazines have been employed in photoredox catalytic strategies for the formation of C-C and C-heteroatom bonds. researchgate.netbohrium.com This approach utilizes visible light to generate reactive intermediates under mild conditions, making it a sustainable and powerful synthetic tool. researchgate.net The application of photoredox catalysis to this compound could enable a range of new reactions, including C-H functionalization and cross-coupling reactions.

The cyclocondensation of related compounds, such as 2-fluoro-5-nitrobenzaldehyde (B1301997) with amidines, points to the potential of this compound in the synthesis of heterocyclic systems. jmchemsci.com The inherent reactivity of the fluoro and nitro groups, combined with the hydrazine functionality, allows for a variety of cyclization strategies to produce novel heterocyclic scaffolds.

Integration into Advanced Catalytic Systems

Arylhydrazines are not only synthetic targets but can also serve as precursors or components of advanced catalytic systems. The catalytic decomposition of phenylhydrazines has been shown to be a valuable method for in situ catalyst generation and for enabling a variety of functionalization reactions. tandfonline.comresearchgate.net

This compound and its derivatives can be envisioned as ligands in transition-metal catalysis . The nitrogen atoms of the hydrazine moiety can coordinate to metal centers, and the electronic properties of the aromatic ring, influenced by the fluoro and nitro substituents, can be tuned to modulate the reactivity of the catalyst.

Furthermore, arylhydrazines can be used as building blocks in direct catalytic functionalizations , such as Heck-type reactions and C-H bond arylations. tandfonline.comresearchgate.net The ability to generate aryl radicals from this compound under catalytic conditions opens up possibilities for its use as an arylating agent in a variety of transformations. Palladium-catalyzed reactions, in particular, have shown promise in the direct conversion of phenols to primary anilines using hydrazine, highlighting the potential for catalytic systems involving hydrazine derivatives. rsc.org

The development of organocatalysts derived from this compound is another emerging research direction. The unique electronic and steric properties of this molecule could be harnessed to design novel catalysts for asymmetric synthesis and other challenging transformations.

Design and Synthesis of New Functional Materials Through Derivatization

The derivatization of this compound is a fertile ground for the creation of new functional materials with a wide range of applications. The synthesis of heterocyclic compounds is a particularly important area, as these structures are prevalent in pharmaceuticals and other bioactive molecules. mdpi.comopenmedicinalchemistryjournal.com

The reaction of arylhydrazines with various precursors can lead to the formation of a diverse array of heterocyclic rings. For instance, the synthesis of phthalazinones from arylhydrazines has been reported, and these compounds are of interest for their potential pharmaceutical applications. nih.gov Similarly, the reaction of hydrazines with 2H-azirines can lead to the formation of 1,2,4-triazin-6-ones . rsc.org this compound can also be a precursor for the synthesis of five and seven-membered heterocyclic compounds. ekb.eg

The presence of the nitro group also opens up possibilities for creating materials with interesting optical and electronic properties. For example, coordination polymers based on ligands containing nitroaromatic groups have been investigated for their fluorescence sensing capabilities for nitro explosives. acs.org Derivatization of this compound could lead to the development of novel sensors and electronic materials.

Furthermore, the synthesis of hydrazide-hydrazones from related nitro-substituted carboxylic acids has yielded compounds with promising antimicrobial activity. nih.gov This suggests that derivatives of this compound could be explored for their potential as new therapeutic agents. The incorporation of fluorine into heterocyclic drugs is a well-established strategy in medicinal chemistry to enhance metabolic stability and biological activity. mdpi.com

The future of this compound research lies in the creative exploration of its synthetic potential and the rational design of new functional molecules and materials based on its unique chemical structure.

Q & A

Q. Table 1. Comparative Reactivity of Hydrazine Derivatives in Catalytic Applications

| Derivative | Activation Energy (kcal/mol) | Catalytic Efficiency (%) | Reference |

|---|---|---|---|

| [2.2.1]-Bicyclic | 28.5 | 65 | |

| [2.2.2]-Bicyclic | 16.3 | 92 | |

| Nitroaromatic | 22.1 | 78 |

Q. Table 2. Analytical Parameters for Hydrazine Derivatives

| Method | Detection Limit (ppm) | Precision (RSD%) | Reference |

|---|---|---|---|

| UV-Vis (526 nm) | 0.05 | 1.2 | |

| HPLC-UV | 0.01 | 0.8 | |

| ¹⁹F NMR | 0.1 | 2.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。